![molecular formula C4H4BrCl2F3 B3040738 4-Bromo-2,2-dichloro-1,1,1-trifluorobutane CAS No. 234096-24-3](/img/structure/B3040738.png)
4-Bromo-2,2-dichloro-1,1,1-trifluorobutane
Overview
Description
4-Bromo-2,2-dichloro-1,1,1-trifluorobutane is a chemical compound with the molecular formula C4H4BrCl2F3 . It is a part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of compounds related to this compound, such as perfluoro- (3-methylbuta-1,2-diene), can be achieved through dehydrohalogenation of halogenated precursors.Molecular Structure Analysis
The molecular structure of this compound has been studied using techniques such as NMR spectroscopy. The SMILES string for this compound is FC(F)(F)CCCBr .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are as follows: It has a molecular weight of 259.88 . The density of this compound is 1.761 g/mL at 25 °C .Scientific Research Applications
Synthesis and Polymerization
- 4-Bromo- and 4-chloroheptafluoro-1,2-epoxybutanes, related to the compound , were synthesized and copolymerized with hexafluoropropene oxide derived acid fluorides, demonstrating their utility in creating novel polymeric materials (Ito et al., 1979).
- The radical copolymerization of vinylidene fluoride with 4-bromo-1,1,2-trifluorobut-1-ene was studied, highlighting the compound's potential in developing new types of fluorinated polymers (Guiot et al., 2005).
Chemical Transformations
- Bromine trifluoride's reaction with succinonitrile, leading to the formation of hexafluorobutanes, including a bromo-substituted variant, showcases the compound's role in synthesizing bis-trifluoromethyl-containing compounds (Baker et al., 1999).
- Studies on 2-chloro-1,4-dibromo-1,2,2-trifluorobutane, a structurally similar compound, provided insights into its nuclear magnetic resonance properties, aiding in the understanding of such halogenated compounds (Hinton & Jaques, 1975).
Applications in Organic Chemistry
- The synthesis and nucleophilic reactions of various fluorinated compounds, starting from related dichloro-dibromo-difluoroethane, underline the versatility of such compounds in organic synthesis (Paleta et al., 2000).
- Epoxidation studies of similar chloro(bromo)heptafluoro-1-butenes revealed interesting chemical behaviors, useful for understanding reactions involving fluorinated butanes (Zapevalov et al., 2004).
Spectroscopy and Isomerism Studies
- Investigations into the vibrational spectra and rotational isomerism of chain molecules, including bromo- and dichlorobutanes, contribute to the fundamental understanding of the physical properties of such compounds (Matsuura et al., 1979).
Safety and Hazards
properties
IUPAC Name |
4-bromo-2,2-dichloro-1,1,1-trifluorobutane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrCl2F3/c5-2-1-3(6,7)4(8,9)10/h1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDKESZJFNKNKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(F)(F)F)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrCl2F3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401268138 | |
Record name | 4-Bromo-2,2-dichloro-1,1,1-trifluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401268138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.88 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
234096-24-3 | |
Record name | 4-Bromo-2,2-dichloro-1,1,1-trifluorobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=234096-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2,2-dichloro-1,1,1-trifluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401268138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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